molecular formula C17H29IN2O2 B13739204 (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate CAS No. 101710-54-7

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate

Cat. No.: B13739204
CAS No.: 101710-54-7
M. Wt: 420.3 g/mol
InChI Key: BDKFYEGXJFVKET-UHFFFAOYSA-M
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Description

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is a chemical compound with the molecular formula C17H29N2O2I. It is known for its unique structure, which includes a phenyl ring substituted with a hydroxy group, a tert-pentyl group, and a trimethylammonium iodide group, along with a dimethylcarbamate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate typically involves multiple stepsThe final step involves the esterification with dimethylcarbamate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodide group or modify the carbamate ester.

    Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

101710-54-7

Molecular Formula

C17H29IN2O2

Molecular Weight

420.3 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-4-(2,2-dimethylpropyl)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C17H29N2O2.HI/c1-17(2,3)12-13-9-10-14(19(6,7)8)15(11-13)21-16(20)18(4)5;/h9-11H,12H2,1-8H3;1H/q+1;/p-1

InChI Key

BDKFYEGXJFVKET-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

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